molecular formula C11H11NO3 B14915535 3-(Allylcarbamoyl)benzoic acid

3-(Allylcarbamoyl)benzoic acid

Cat. No.: B14915535
M. Wt: 205.21 g/mol
InChI Key: VNTVBFAPCSJANR-UHFFFAOYSA-N
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Description

3-(Allylcarbamoyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an allylcarbamoyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Allylcarbamoyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of benzoic acid with allyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, and may include additional steps such as distillation and solvent recovery to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(Allylcarbamoyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The allylcarbamoyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(Allylcarbamoyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 3-(Allylcarbamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of enzymes or receptors, modulation of gene expression, or induction of oxidative stress. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.

    Allyl isocyanate: An organic compound used in the synthesis of various carbamoyl derivatives.

    N-allylbenzamide:

Uniqueness

3-(Allylcarbamoyl)benzoic acid is unique due to the presence of both an allyl group and a carbamoyl group attached to the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

3-(prop-2-enylcarbamoyl)benzoic acid

InChI

InChI=1S/C11H11NO3/c1-2-6-12-10(13)8-4-3-5-9(7-8)11(14)15/h2-5,7H,1,6H2,(H,12,13)(H,14,15)

InChI Key

VNTVBFAPCSJANR-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1=CC(=CC=C1)C(=O)O

Origin of Product

United States

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